molecular formula C12H20O4 B146556 Diisobutyl fumarate CAS No. 7283-69-4

Diisobutyl fumarate

Cat. No.: B146556
CAS No.: 7283-69-4
M. Wt: 228.28 g/mol
InChI Key: RSRICHZMFPHXLE-AATRIKPKSA-N
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Description

Diisobutyl fumarate is an organic compound with the molecular formula C12H20O4. It is an ester derived from fumaric acid and isobutanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisobutyl fumarate can be synthesized through the esterification of fumaric acid with isobutanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting fumaric acid with isobutanol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to promote esterification. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Diisobutyl fumarate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form diisobutyl succinate.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Fumaric acid derivatives.

    Reduction: Diisobutyl succinate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diisobutyl fumarate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of resins, coatings, and adhesives due to its plasticizing properties.

Mechanism of Action

The mechanism of action of diisobutyl fumarate involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to modifications in the structure and function of proteins and other macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

  • Dimethyl fumarate
  • Diethyl fumarate
  • Diisobutyl maleate

Comparison: Diisobutyl fumarate is unique due to its specific ester groups, which impart distinct physical and chemical properties. Compared to dimethyl fumarate and diethyl fumarate, this compound has bulkier isobutyl groups, affecting its solubility and reactivity. Diisobutyl maleate, on the other hand, is an isomer with a different arrangement of the ester groups, leading to different chemical behavior.

Properties

IUPAC Name

bis(2-methylpropyl) (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h5-6,9-10H,7-8H2,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRICHZMFPHXLE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C=CC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)/C=C/C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032483
Record name Diisobutyl fumarate
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Molecular Weight

228.28 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2-Butenedioic acid (2Z)-, 1,4-bis(2-methylpropyl) ester
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CAS No.

7283-69-4, 14234-82-3
Record name Diisobutyl fumarate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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